Phenol, 4-(bromomethyl)-2,6-bis(1,1-dimethylethyl)-
Overview
Description
Phenol, 4-(bromomethyl)-2,6-bis(1,1-dimethylethyl)- is an organic compound with a complex structure that includes a phenol group, a bromomethyl group, and two tert-butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-(bromomethyl)-2,6-bis(1,1-dimethylethyl)- typically involves the bromination of a precursor compound. One common method is the bromination of 2,6-di-tert-butylphenol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures to facilitate the formation of the bromomethyl group.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity Phenol, 4-(bromomethyl)-2,6-bis(1,1-dimethylethyl)-.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-(bromomethyl)-2,6-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The phenol group can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed in aprotic solvents like ether or tetrahydrofuran.
Major Products Formed
Substitution: Formation of phenol derivatives with various functional groups replacing the bromine atom.
Oxidation: Formation of quinones and other oxidized products.
Reduction: Formation of alcohols and other reduced compounds.
Scientific Research Applications
Phenol, 4-(bromomethyl)-2,6-bis(1,1-dimethylethyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties. .
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 4-(bromomethyl)-2,6-bis(1,1-dimethylethyl)- involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The phenol group can participate in redox reactions, affecting cellular processes and signaling pathways. Additionally, the bulky tert-butyl groups can influence the compound’s steric interactions and binding affinity with target molecules .
Comparison with Similar Compounds
Phenol, 4-(bromomethyl)-2,6-bis(1,1-dimethylethyl)- can be compared with other similar compounds such as:
Phenol, 2,4-bis(1,1-dimethylethyl): Lacks the bromomethyl group, resulting in different reactivity and applications.
Phenol, 4-(chloromethyl)-2,6-bis(1,1-dimethylethyl): Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different chemical properties and reactivity.
Phenol, 4-(methyl)-2,6-bis(1,1-dimethylethyl):
The uniqueness of Phenol, 4-(bromomethyl)-2,6-bis(1,1-dimethylethyl)- lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
4-(bromomethyl)-2,6-ditert-butylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrO/c1-14(2,3)11-7-10(9-16)8-12(13(11)17)15(4,5)6/h7-8,17H,9H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOQCOZNFXPHHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00175065 | |
Record name | Phenol, 4-(bromomethyl)-2,6-bis(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2091-51-2 | |
Record name | Phenol, 4-(bromomethyl)-2,6-bis(1,1-dimethylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002091512 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 4-(bromomethyl)-2,6-bis(1,1-dimethylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00175065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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